molecular formula C6H3Cl3FNO B14357046 6-Fluoro-4-(trichloromethyl)pyridin-2(1H)-one CAS No. 91416-09-0

6-Fluoro-4-(trichloromethyl)pyridin-2(1H)-one

Cat. No.: B14357046
CAS No.: 91416-09-0
M. Wt: 230.4 g/mol
InChI Key: DKKCORDZSBKNQH-UHFFFAOYSA-N
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Description

6-Fluoro-4-(trichloromethyl)pyridin-2(1H)-one is a chemical compound that belongs to the pyridine family. This compound is characterized by the presence of a fluorine atom at the 6th position, a trichloromethyl group at the 4th position, and a ketone group at the 2nd position of the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-4-(trichloromethyl)pyridin-2(1H)-one typically involves the introduction of the fluorine and trichloromethyl groups onto the pyridine ring. One common method is the nucleophilic substitution reaction where a fluorine atom is introduced into the pyridine ring using a fluorinating agent. The trichloromethyl group can be introduced through a chlorination reaction using trichloromethyl chloride under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and concentration of reactants are carefully controlled to maximize yield and purity. The process may also include purification steps such as distillation or crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-4-(trichloromethyl)pyridin-2(1H)-one undergoes various chemical reactions including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine and trichloromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium hydride or organolithium compounds are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

6-Fluoro-4-(trichloromethyl)pyridin-2(1H)-one is used in various scientific research fields:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is conducted to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Fluoro-4-(trichloromethyl)pyridin-2(1H)-one involves its interaction with specific molecular targets. The fluorine atom and trichloromethyl group play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to changes in their activity and subsequent biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-4-(trifluoromethyl)pyridine
  • 2-Chloro-6-(trichloromethyl)pyridine
  • 4-Chloro-6-fluoro-2-trichloromethyl-quinoline

Uniqueness

6-Fluoro-4-(trichloromethyl)pyridin-2(1H)-one is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties

Properties

CAS No.

91416-09-0

Molecular Formula

C6H3Cl3FNO

Molecular Weight

230.4 g/mol

IUPAC Name

6-fluoro-4-(trichloromethyl)-1H-pyridin-2-one

InChI

InChI=1S/C6H3Cl3FNO/c7-6(8,9)3-1-4(10)11-5(12)2-3/h1-2H,(H,11,12)

InChI Key

DKKCORDZSBKNQH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(NC1=O)F)C(Cl)(Cl)Cl

Origin of Product

United States

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